molecular formula C21H21ClN4O6 B12489957 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12489957
M. Wt: 460.9 g/mol
InChI Key: ZENZSMGPQZFESF-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperazine ring, a benzoate ester, and a nitrophenyl group, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the acetyl group. The final step involves the coupling of the nitrophenyl group to the benzoate ester under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and solvents to enhance reaction rates and yields. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated or denitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine ring is a common motif in many bioactive compounds, making it a useful tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can mimic natural substrates or inhibitors, modulating the activity of these targets and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C21H21ClN4O6

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H21ClN4O6/c1-13(27)24-7-9-25(10-8-24)19-6-3-14(21(29)32-2)11-18(19)23-20(28)16-12-15(26(30)31)4-5-17(16)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,28)

InChI Key

ZENZSMGPQZFESF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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